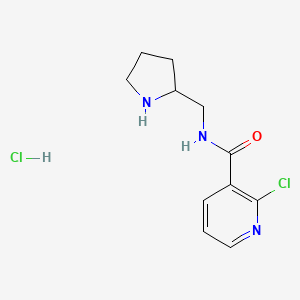
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O It is a derivative of nicotinamide, featuring a pyrrolidine ring attached to the nicotinamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and pyrrolidine as the primary starting materials.
Chlorination: Nicotinamide is chlorinated to introduce the chlorine atom at the 2-position.
Pyrrolidinylmethylation: The chlorinated nicotinamide is then reacted with pyrrolidine to form the pyrrolidin-2-ylmethyl derivative.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during chlorination and pyrrolidinylmethylation to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Hydrolysis: Nicotinic acid and pyrrolidine derivatives.
科学研究应用
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Nicotinamide: The parent compound with similar structural features.
2-Chloronicotinamide: A closely related derivative with a chlorine atom at the 2-position.
Pyrrolidinylmethyl Derivatives: Compounds with similar pyrrolidine modifications.
Uniqueness
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride stands out due to its unique combination of a chlorinated nicotinamide core and a pyrrolidin-2-ylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-7-8-3-1-5-13-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWCRCLSGIONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C(N=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)
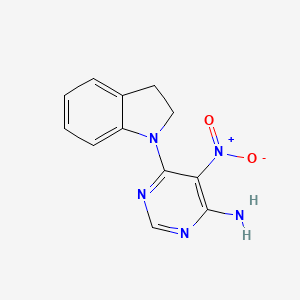
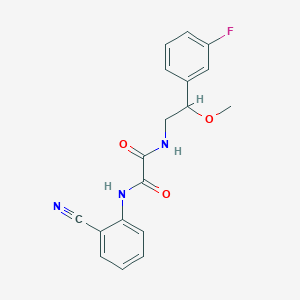
![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)
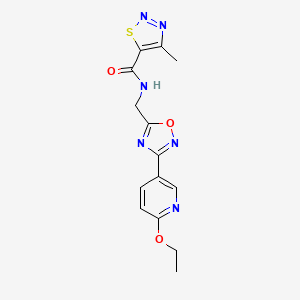
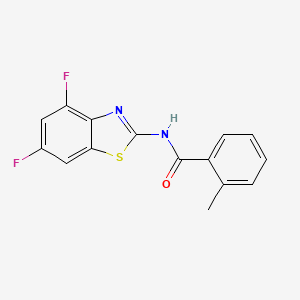
![2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2837999.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
![2-cyclopropyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2838003.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2838007.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2838008.png)
![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)
